molecular formula C15H12N2 B3265693 2-Phenylquinolin-7-amine CAS No. 408508-52-1

2-Phenylquinolin-7-amine

Cat. No. B3265693
CAS RN: 408508-52-1
M. Wt: 220.27 g/mol
InChI Key: PSZZUSLHDNUPNH-UHFFFAOYSA-N
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Description

2-Phenylquinolin-7-amine is a chemical compound with the molecular formula C15H12N2. It has a molecular weight of 220.27 . It is used for research purposes .


Synthesis Analysis

Quinoline, the core structure of 2-Phenylquinolin-7-amine, has been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 2-Phenylquinolin-7-amine can be analyzed using various techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry . These techniques provide information about the functional groups, connectivity of atoms, and the molecular weight of the compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenylquinolin-7-amine include its molecular weight (220.27), molecular formula (C15H12N2), and storage conditions (sealed in dry, 2-8°C) . More detailed properties such as boiling point, melting point, solubility, and others are not mentioned in the retrieved sources.

Scientific Research Applications

Synthesis and Antimicrobial Activity

2-Phenylquinolin-7-amine derivatives, synthesized through both conventional and microwave-irradiated methods, have shown promising results in antimicrobial activity. Compounds derived from 2-phenylquinolin-7-amine demonstrated significant in vitro activity against a broad spectrum of microorganisms, including gram-positive and gram-negative organisms like Streptococcus pyrogenes and Pseudomonas aeruginosa. Notably, some derivatives exhibited minimal inhibitory concentrations of less than 10 μg, highlighting their potential as effective antimicrobial agents (Bhatt & Agrawal, 2010).

Amination in Quinoline Derivatives

Research on 4-chloro-2-phenylquinoline derivatives has explored the process of amination with amide solvents. The activity of amination in these derivatives depends on various factors, including the steric and electronic effects of substituents. This study contributes to a better understanding of the synthesis and functionalization of quinoline compounds, potentially useful in various chemical applications (Tsai et al., 2008).

Apoptosis Induction and Anticancer Potential

2-Phenylquinolin-7-amine derivatives have been studied for their potential as apoptosis inducers and anticancer agents. Synthesized compounds showed effectiveness in activating caspase-3 and inducing apoptosis in cancer cell lines, with some compounds demonstrating low micromolar EC50 values. This research suggests that these derivatives could be promising candidates for developing new anticancer therapies (Dayani et al., 2021).

Anti-Plasmodial Properties

A study on 4-methylamino-2-phenylquinoline analogs has demonstrated their potential in antiplasmodial activities, particularly against the P. falciparum strain. The research involved synthesis, in vitro evaluation, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies, indicating these analogs' potential in antimalarial drug discovery (Mahantheshappa et al., 2016).

Fluorescence and Luminescence Properties

The fluorescence properties of 2-phenylquinoline and its derivatives have been a subject of research due to their potential applications in materials science. These compounds exhibit unique photoluminescence characteristics, which could be beneficial in developing new materials for electronic and photonic devices (Qi et al., 2007).

Antibacterial Activity

In addition to their antimalarial and anticancer potential, 2-phenylquinoline derivatives have been explored for their antibacterial properties. Research has shown that certain synthesized compounds exhibit notable antibacterial activity against strains like Salmonella typhi, Bacillus subtalis, and Pseudomonas aeruginosa, highlighting their potential in antibacterial drug development (Shankerrao et al., 2012).

Future Directions

The future directions in the research of 2-Phenylquinolin-7-amine and its derivatives could involve the development of new synthesis methods, exploration of its biological activities, and its potential applications in various fields .

properties

IUPAC Name

2-phenylquinolin-7-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2/c16-13-8-6-12-7-9-14(17-15(12)10-13)11-4-2-1-3-5-11/h1-10H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSZZUSLHDNUPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)N)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80743322
Record name 2-Phenylquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Phenylquinolin-7-amine

CAS RN

408508-52-1
Record name 2-Phenylquinolin-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80743322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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